molecular formula C23H25N5O3 B11212785 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11212785
M. Wt: 419.5 g/mol
InChI Key: RWXDNQRUTWRQFI-UHFFFAOYSA-N
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Description

7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with dimethoxyphenyl and dimethylphenyl groups

Preparation Methods

The synthesis of 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzaldehyde and 2,4-dimethylaniline.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,4-dimethylaniline.

    Cyclization: The intermediate undergoes cyclization to form the triazolopyrimidine core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate GABA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system . By enhancing GABAergic activity, the compound may exert anti-epileptic and neuroprotective effects.

Comparison with Similar Compounds

Similar compounds to 7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:

These compounds share structural similarities with the target compound but differ in their specific substituents and functional groups, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

7-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-13-6-8-18(14(2)10-13)27-22(29)20-15(3)26-23-24-12-25-28(23)21(20)17-11-16(30-4)7-9-19(17)31-5/h6-12,21H,1-5H3,(H,27,29)(H,24,25,26)

InChI Key

RWXDNQRUTWRQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C)C

Origin of Product

United States

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